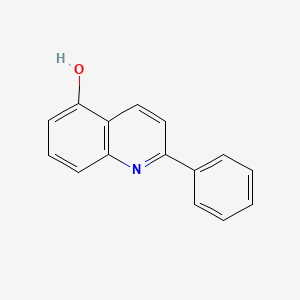

2-Phenylquinolin-5-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-15-8-4-7-14-12(15)9-10-13(16-14)11-5-2-1-3-6-11/h1-10,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDHRRYKWXOZOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40739342 | |

| Record name | 2-Phenylquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698984-37-1 | |

| Record name | 2-Phenylquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological and Pharmacological Investigations of 2 Phenylquinolin 5 Ol and Its Derivatives

Antimicrobial Efficacy Assessments

Derivatives of 2-phenylquinoline (B181262) have been the subject of numerous studies to evaluate their efficacy against a variety of microbial pathogens, including both bacteria and fungi.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

Research has demonstrated that derivatives of the 2-phenylquinoline core structure exhibit notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria.

One area of significant interest has been the activity of these compounds against resistant bacterial strains. For instance, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated for their antibacterial potential. These compounds were tested against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, and a methicillin-resistant Staphylococcus aureus (MRSA) strain. The results indicated that some of these derivatives displayed potent activity against MRSA nih.gov.

Further investigations into quinoline (B57606) derivatives have shown broad-spectrum antibacterial activity. For example, certain quinoline derivatives have been identified as effective against both Gram-negative and Gram-positive bacteria, including resistant strains of S. aureus nih.gov. Another study focused on 6-Bromoquinolin-4-ol derivatives, which were tested against extended-spectrum beta-lactamase (ESBL) producing E. coli and MRSA, with some molecules showing high antibacterial activity nih.gov.

While direct studies on 2-Phenylquinolin-5-ol are limited, the consistent antibacterial activity observed in its derivatives underscores the potential of this chemical class. The antibacterial efficacy of various quinoline derivatives is often attributed to their ability to inhibit essential bacterial enzymes or disrupt cell membrane integrity researchgate.net.

Below is a table summarizing the antibacterial activity of selected quinoline derivatives against various bacterial strains.

| Compound Class | Bacterial Strain | Activity |

| 2-phenyl-quinoline-4-carboxylic acid derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity, with one compound showing a zone of inhibition of 5 ± 0.5 mm and 6 ± 0.2 mm at 50 and 100 µg/mL respectively nih.gov. |

| 6-Bromoquinolin-4-ol derivatives | ESBL producing Escherichia coli and MRSA | Molecule 3e depicted the highest antibacterial activity nih.gov. |

| Quinoline derivatives | Gram-negative and Gram-positive bacteria | Good antibacterial activity nih.gov. |

| Pyrimidine derivatives | Klebsiella pneumoniae | Marked antimicrobial activity, comparable with ceftriaxone sibjcem.ru. |

| Quinoxaline derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Moderate antibacterial activity for most tested compounds mdpi.com. |

Antifungal Activity Evaluations

The antifungal potential of 2-phenylquinoline derivatives has also been an area of active research. Studies have shown that compounds containing the quinoline scaffold can be effective against various fungal pathogens.

For example, a study on furo[2,3-f]quinolin-5-ol derivatives, which are structurally related to this compound, demonstrated significant in vitro antifungal activity against Candida species, Aspergillus species, and Cryptococcus neoformans nih.gov. This suggests that the quinolin-5-ol moiety is a promising structural component for the development of new antifungal agents nih.gov.

In another study, synthesized quinoline derivatives were tested for their antifungal activity against Aspergillus niger. The results showed that some of the compounds had a potent zone of inhibition against this fungus, with one compound demonstrating superior activity compared to the reference drug Amphotericin B cihanuniversity.edu.iq. The antifungal mechanism of quinoline derivatives may involve the disruption of fungal cell membranes or the inhibition of essential enzymes cihanuniversity.edu.iq.

The following table presents findings on the antifungal activity of quinoline derivatives.

| Compound Class | Fungal Strain | Activity |

| Furo[2,3-f]quinolin-5-ol derivatives | Candida species, Aspergillus species, Cryptococcus neoformans | Good antifungal activity nih.gov. |

| Synthesized quinoline derivatives | Aspergillus niger | One compound showed a potent zone of inhibition (1.43 ± 0.05 cm) compared to Amphotericin B cihanuniversity.edu.iq. |

| Quinoxaline derivatives | Aspergillus niger, Candida albicans | Moderate activity against both strains for some compounds mdpi.com. |

Inhibition of Efflux Pumps

A significant mechanism of antimicrobial resistance in bacteria is the overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell. Derivatives of 2-phenylquinoline have been identified as potent inhibitors of these pumps, particularly the NorA efflux pump in Staphylococcus aureus.

The NorA efflux pump is responsible for conferring resistance to a wide range of structurally diverse compounds, including fluoroquinolones nih.gov. Research has shown that certain 2-phenylquinoline derivatives can act as efflux pump inhibitors (EPIs). When used in combination with antibiotics like ciprofloxacin (B1669076), these EPIs can restore the antibiotic's effectiveness against resistant strains of S. aureus that overexpress NorA nih.gov.

The mechanism of inhibition is thought to involve the binding of the 2-phenylquinoline derivative to the efflux pump, thereby blocking its ability to expel the antibiotic. This leads to an increased intracellular concentration of the antibiotic, allowing it to reach its target and exert its antibacterial effect. Several studies have focused on optimizing the structure of 2-phenylquinoline derivatives to enhance their EPI activity nih.gov.

Antiviral Potency Screening

In addition to their antimicrobial properties, 2-phenylquinoline derivatives have demonstrated significant potential as antiviral agents, particularly against coronaviruses.

Broad-Spectrum Anti-coronavirus Activity

A notable study identified 2-phenylquinoline derivatives as having broad-spectrum activity against several human coronaviruses. A screening of a compound library identified a 2-phenylquinoline scaffold as a promising inhibitor of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Further investigation and synthesis of derivatives led to compounds with low micromolar activity against SARS-CoV-2 replication. Importantly, these promising compounds also showed significant antiviral activity against other human coronaviruses, including HCoV-229E and HCoV-OC43, with EC50 values in the range of 0.2 to 9.4 μM nih.govnih.gov. This indicates the potential for these compounds to act as pan-coronavirus inhibitors.

The table below summarizes the anti-coronavirus activity of selected 2-phenylquinoline derivatives.

| Virus | Compound Class | EC50 Values |

| SARS-CoV-2 | 2-phenylquinoline derivatives | Low μM activity nih.govnih.gov. |

| HCoV-229E | 2-phenylquinoline derivatives | 0.2 to 9.4 μM nih.govnih.gov. |

| HCoV-OC43 | 2-phenylquinoline derivatives | 0.6 to 7.7 μM nih.gov. |

Inhibition of Viral Replication in Cellular Assays

The antiviral activity of 2-phenylquinoline derivatives has been confirmed in cellular assays, where they have been shown to inhibit viral replication. The initial hit compound from a screening assay demonstrated an EC50 value of 6 μM as an inhibitor of SARS-CoV-2 replication nih.gov. Subsequent optimization of the 2-phenylquinoline scaffold led to the development of derivatives that maintained this low micromolar activity nih.govnih.gov.

Preliminary studies into the mechanism of action suggest that these compounds may exert their antiviral effects through multiple pathways. Some analogues were found to be weak inhibitors of the autophagy pathway. A particularly interesting finding was that some derivatives inhibited the helicase unwinding activity of nsp13, a highly conserved enzyme in coronaviruses, with low micromolar potency. The presence of a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position of the 2-phenylquinoline core resulted in a compound with potent activity against SARS-CoV-2 helicase (nsp13) nih.gov. This highlights a potential target for the development of broad-spectrum anti-coronavirus agents.

Activity against other RNA Viruses (e.g., Dengue Virus)

The quinoline scaffold has been identified as a promising framework for the development of novel antiviral agents, with various derivatives demonstrating notable activity against RNA viruses such as the Dengue virus (DENV). Research has shown that certain 2-aroyl-3-arylquinoline derivatives can significantly inhibit the replication of DENV serotype 2 (DENV2). researchgate.netnih.gov For instance, compounds 2-(hydroxyphenylmethyl)-3-(4-methoxyphenyl)quinoline and 2-(4-hydroxybenzoyl)-3-(4-hydroxyphenyl)quinoline were found to suppress DENV2 RNA expression in Huh-7-DV-Fluc cells with a potency comparable to the antiviral drug ribavirin. researchgate.netnih.gov This inhibition was observed to be dose-dependent and affected both viral protein and mRNA levels without significant cytotoxicity to the host cells at concentrations up to 100 μM. researchgate.netnih.gov

Further studies have described novel quinoline derivatives that exhibit dose-dependent inhibition of DENV2 in the low to sub-micromolar range. nih.govmdpi.com These compounds appear to act at an early stage of the viral life cycle, impairing the accumulation of the viral envelope glycoprotein. nih.govmdpi.com Importantly, this antiviral action is not due to direct virucidal activity, suggesting a mechanism that interferes with intracellular viral replication processes. nih.govmdpi.com The consistent findings across different studies underscore the potential of the 2-phenylquinoline core structure as a basis for developing new and safer antiviral therapies against Dengue virus. nih.govmdpi.comsemanticscholar.org

Table 1: Antiviral Activity of 2-Phenylquinoline Derivatives against Dengue Virus (DENV2)

| Compound Name | Virus Strain | Cell Line | Activity | Citation |

|---|---|---|---|---|

| 2-(hydroxyphenylmethyl)-3-(4-methoxyphenyl)quinoline | DENV2 | Huh-7-DV-Fluc | Significantly inhibits DENV2 RNA expression; dose-dependent reduction in viral protein and mRNA levels. | researchgate.netnih.gov |

| 2-(4-hydroxybenzoyl)-3-(4-hydroxyphenyl)quinoline | DENV2 | Huh-7-DV-Fluc | Significantly inhibits DENV2 RNA expression; dose-dependent reduction in viral protein and mRNA levels. | researchgate.netnih.gov |

| Novel Quinoline Derivatives (unnamed) | DENV2 | Vero | Dose-dependent inhibition in the low and sub-micromolar range; impairs viral envelope glycoprotein accumulation. | nih.govmdpi.com |

Anticancer and Antitumor Properties

Cytotoxic Activity against Diverse Cancer Cell Lines (e.g., HCT-116, A2780, HeLa)

Derivatives of 2-phenylquinoline have demonstrated significant cytotoxic activity across a range of human cancer cell lines. In studies involving human colon carcinoma cells (HCT-116), the 2-oxoquinoline derivative, [5-(3-chloro-oxo-4-phenyl-cyclobutyl)-quinoli-8-yl-oxy] acetic acid hydrazide (CQAH), exhibited considerable cytotoxic effects with a 48-hour IC50 value of approximately 10 µM. scispace.com Other 2-oxo-3-phenylquinoxaline derivatives have also shown potent activity against HCT-116 cells, with IC50 values recorded at 28.85 ± 3.26 μg/mL and 26.75 ± 3.50 μg/mL for specific compounds. nih.govrsc.org

In the context of ovarian cancer, novel 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives were evaluated against the A2780 cell line, showing antiproliferative IC50 values ranging from 0.33 to 7.10 μM. nih.gov This indicates a high degree of potency against this gynecological cancer type.

Furthermore, significant and selective cytotoxicity has been observed against cervical epithelial carcinoma (HeLa) cells. C-6 substituted 2-phenylquinolines have shown promising results, with one specific derivative displaying an IC50 value of 8.3 μM. rsc.org Another study highlighted a 2-phenylquinazolin-4(3H)-one derivative that demonstrated higher inhibitory activity against HeLa cells than the conventional chemotherapeutic drug adriamycin. nih.gov Conversely, some hydrazine or hydrazide quinoline derivatives were found to have no cytotoxic effect on HeLa cells at concentrations up to 100 µg/mL, highlighting that specific structural modifications are key to the cytotoxic potential. unesp.br

Table 2: Cytotoxic Activity of 2-Phenylquinoline Derivatives against Various Cancer Cell Lines

| Compound Class | Cell Line | IC50 Value | Citation |

|---|---|---|---|

| 2-Oxoquinoline derivative (CQAH) | HCT-116 (Colon) | ~10 µM | scispace.com |

| 2-Oxo-3-phenylquinoxaline derivatives | HCT-116 (Colon) | 26.75 - 28.85 µg/mL | nih.govrsc.org |

| 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinolines | A2780 (Ovarian) | 0.33 - 7.10 µM | nih.gov |

| C-6 substituted 2-phenylquinoline | HeLa (Cervical) | 8.3 µM | rsc.org |

| 2-Phenylquinazolin-4(3H)-one derivative | HeLa (Cervical) | More potent than adriamycin | nih.gov |

Antitumor Activity in Preclinical In Vivo Models

The anticancer potential of 2-phenylquinoline derivatives has been substantiated in preclinical in vivo models. A notable study focused on 2-phenylquinoline-8-carboxamides as DNA-intercalating agents. nih.govacs.org Within this series, a 4'-aza derivative was identified as being markedly superior to the parent compound. nih.gov This specific derivative demonstrated significant solid tumor activity, achieving approximately 50% cures in both leukemia and solid tumor models in animal studies. nih.gov

In a separate investigation, a novel quinazoline derivative, compound 18, was evaluated for its in vivo antitumor efficacy. mdpi.com The study revealed that this compound significantly reduced both the average tumor volume and tumor weight in mouse models. mdpi.com A key finding was that this potent antitumor effect was achieved without causing any discernible impact on the body weight of the test subjects, suggesting a favorable tolerability profile in this preclinical setting. mdpi.com These findings underscore the therapeutic potential of this class of compounds in solid tumor treatment.

Specific Pathway Inhibition in Cancer Biology (e.g., p38α MAP kinase)

The p38 mitogen-activated protein (MAP) kinase pathway is a crucial signaling cascade involved in cellular responses to stress and plays a significant role in inflammation and cancer. uni-tuebingen.dedrugbank.com The p38α isoform, in particular, is a key regulator of the biosynthesis of pro-inflammatory cytokines and is implicated in cancer cell proliferation and survival, making it an attractive target for therapeutic intervention. uni-tuebingen.dedrugbank.comijmphs.com

Research into kinase inhibitors has identified compounds with a quinoline-related core structure that potently target the p38α MAP kinase. A series of pyridinylquinoxalines and pyridinylpyridopyrazines were synthesized and evaluated as novel p38α MAP kinase inhibitors. nih.gov Introduction of an amino moiety at a specific position on the pyridine (B92270) ring of the 2(3)-(4-fluorophenyl)-3(2)-(pyridin-4-yl)quinoxaline structure led to compounds with potent enzyme inhibition, reaching the double-digit nanomolar range. nih.gov One derivative, compound 9e, which featured a pyrido[2,3-b]pyrazine core instead of the quinoxaline core, demonstrated superior p38α MAP kinase inhibition with an IC50 value of 38 nM. nih.gov These findings highlight the potential of quinoxaline and related heterocyclic scaffolds, which share structural similarities with 2-phenylquinolines, to serve as a foundation for developing potent and specific inhibitors of the p38α MAP kinase pathway for cancer therapy.

Antimalarial and Antiparasitic Actions

Activity against Plasmodium falciparum Strains

The 2-phenylquinoline scaffold and its derivatives have been a cornerstone in the development of antimalarial agents, showing efficacy against various strains of Plasmodium falciparum, including those resistant to conventional drugs like chloroquine (CQ). nih.gov Synthetic derivatives of 7-(2-phenoxyethoxy)-4(1H)-quinolones have been found to be highly potent against drug-resistant P. falciparum strains, with EC50 values as low as 0.15 nM. nih.gov

Specific structural modifications have yielded compounds with significant activity. For example, one 2-methylquinoline derivative demonstrated an IC50 value of 0.033 µM against the chloroquine-resistant PfDd2 strain, a potency approximately five times stronger than chloroquine itself. nih.gov Similarly, certain quinoline-thiourea derivatives have shown substantial inhibitory effects, with one compound recording an IC50 value of 1.2 µM against a CQ-resistant strain while exhibiting selective targeting of the parasite over human HeLa cells. nih.gov

Hybrid molecules, which combine the quinoline core with other pharmacophores, have also been explored. Dual hybrid 4-aminoquinoline compounds have shown activity in the nanomolar range against the P. falciparum 3D7 strain. rsc.org Hydrazine and hydrazide derivatives of quinoline have proven to be active against both CQ-sensitive and CQ-resistant strains, with some compounds showing a high selectivity index. unesp.br These findings collectively reinforce the importance of the quinoline nucleus in designing new and effective antimalarial drugs to combat resistant parasite strains. nih.govnih.gov

**Table 3: Antimalarial Activity of Quinoline Derivatives against *Plasmodium falciparum***

| Compound Class | P. falciparum Strain(s) | Activity (IC50 / EC50) | Citation |

|---|---|---|---|

| 7-(2-phenoxyethoxy)-4(1H)-quinolones | Drug-resistant strains | As low as 0.15 nM | nih.gov |

| 2-Methylquinoline derivative | PfDd2 (CQ-resistant) | 0.033 µM | nih.gov |

| Quinoline-thiourea derivative | CQ-resistant strain | 1.2 µM | nih.gov |

| Dual hybrid 4-aminoquinoline (DEQ) | 3D7 (CQ-sensitive) | Nanomolar range | rsc.org |

| Hydrazine/hydrazide quinoline derivatives | CQ-sensitive & CQ-resistant | Active with high selectivity | unesp.br |

Antiprotozoal Activity (e.g., Antileishmanial)

The quinoline scaffold is a significant source of molecules with potential antiprotozoal activity, particularly against various species of Leishmania, the causative agent of leishmaniasis. Research into 2-substituted quinolines has identified several derivatives with notable efficacy.

A series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for their antileishmanial effects against visceral leishmaniasis. Among these, compound 5m showed promising in vitro activity against the amastigote form of the parasite with a half-maximal inhibitory concentration (IC50) of 8.36 µM. rsc.org Its efficacy was further demonstrated in vivo in infected Balb/c mice, where it achieved a 56.2% reduction in liver parasite burden and a 61.1% inhibition in the spleen at a dose of 12.5 mg/kg. rsc.org

Hybrid compounds combining metronidazole with 2-substituted quinolines have also been investigated. These hybrids displayed in vitro activity against Leishmania donovani, with IC50 values ranging from 4 to 10 µM. mdpi.com Furthermore, they proved effective in an L. donovani/BALB/c mouse model, reducing the parasite load in both the liver and spleen by 80%. mdpi.com

Other studies have focused on 2-(7-chloroquinolin-4-ylamino)ethyl benzoate derivatives. Compounds 4b , 4c , and 4e from this series demonstrated a potent leishmanicidal effect against Leishmania mexicana promastigotes, with IC50 values below 10 µM. nih.gov

| Compound/Derivative | Target Organism | Activity Type | Result | Reference |

|---|---|---|---|---|

| Compound 5m (2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivative) | Leishmania (amastigote) | In Vitro IC50 | 8.36 µM | rsc.org |

| Compound 5m (2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivative) | Leishmania (in vivo) | Inhibition (Liver) | 56.2% at 12.5 mg/kg | rsc.org |

| Compound 5m (2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivative) | Leishmania (in vivo) | Inhibition (Spleen) | 61.1% at 12.5 mg/kg | rsc.org |

| Metronidazole-quinoline hybrids | Leishmania donovani | In Vitro IC50 | 4 to 10 µM | mdpi.com |

| 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate derivatives (4b, 4c, 4e) | Leishmania mexicana (promastigotes) | In Vitro IC50 | < 10 µM | nih.gov |

Anti-Inflammatory and Analgesic Effects of Quinoline Derivatives

Quinoline derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents in various preclinical models. These compounds are explored as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which are often associated with gastric side effects.

The anti-inflammatory activity of novel quinoline derivatives is frequently evaluated using the carrageenan-induced paw edema model in rats. In one study, a series of 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives were assessed. nih.gov The compounds 6a (3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one) and 6b (3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one) showed significant anti-inflammatory effects compared to the control group. nih.gov Similarly, a novel quinazoline derivative tested at a 50 mg/kg dose exhibited efficacy comparable to the standard drug indomethacin in the same model. jneonatalsurg.com

Analgesic properties are often assessed using the acetic acid-induced writhing test for peripheral analgesia and the hot plate test for central analgesia. jneonatalsurg.comnih.gov The aforementioned quinazoline derivative significantly reduced the number of writhings in mice, indicating peripheral analgesic activity. jneonatalsurg.com It also increased the pain latency period in the hot plate test, which is suggestive of a central analgesic effect. jneonatalsurg.com The azetidinone-bearing quinoline derivatives 6a and 6b also exhibited significant analgesic activity in the Eddy's hot plate method. nih.gov Studies on other quinoline-based compounds have shown that they can produce a comparable analgesic and anti-inflammatory effect to diclofenac sodium. eurekaselect.com

| Compound/Derivative | Test Model | Activity | Result | Reference |

|---|---|---|---|---|

| Compound 6a (azetidinone derivative) | Carrageenan-induced paw edema | Anti-inflammatory | Significant activity | nih.gov |

| Compound 6b (azetidinone derivative) | Carrageenan-induced paw edema | Anti-inflammatory | Significant activity | nih.gov |

| Novel Quinazoline Derivative | Carrageenan-induced paw edema | Anti-inflammatory | Efficacy comparable to indomethacin (at 50 mg/kg) | jneonatalsurg.com |

| Compound 6a (azetidinone derivative) | Eddy's hot plate test | Analgesic | Significant activity | nih.gov |

| Compound 6b (azetidinone derivative) | Eddy's hot plate test | Analgesic | Significant activity | nih.gov |

| Novel Quinazoline Derivative | Acetic acid-induced writhing | Analgesic (Peripheral) | Significant reduction in writhing | jneonatalsurg.com |

| Novel Quinazoline Derivative | Hot plate test | Analgesic (Central) | Increased latency period | jneonatalsurg.com |

Antioxidant Activity Profiling

Quinoline derivatives are recognized for their antioxidant properties, which are often attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant potential of these compounds is typically evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.come3s-conferences.org

Studies on quinoline–1,3,4-oxadiazole conjugates have demonstrated their capacity for antioxidant activity alongside other biological effects. mdpi.com The evaluation often involves determining the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. For instance, in one study, the ethyl acetate fraction of a plant extract showed very strong antioxidant activity in the ABTS assay, with an IC50 value of 2.10 µg/mL, which was more potent than the standard Trolox (IC50 of 2.34 µg/mL). e3s-conferences.org The same fraction also showed high activity in the DPPH assay with an IC50 of 14.31 µg/mL. e3s-conferences.org

The ABTS assay is often considered more sensitive than the DPPH assay due to faster reaction kinetics. nih.govresearchgate.net Research has shown that certain compounds can exhibit better inhibitory activity against the ABTS radical compared to the DPPH radical. nih.gov The structural features of the quinoline derivatives, including the number and position of substituents like hydroxyl groups, play a crucial role in their radical scavenging potential. mdpi.com

| Compound/Extract | Assay | Antioxidant Activity (IC50) | Reference |

|---|---|---|---|

| Ethyl Acetate Fraction (M. hypoleuca) | DPPH | 14.31 µg/mL | e3s-conferences.org |

| Ethyl Acetate Fraction (M. hypoleuca) | ABTS | 2.10 µg/mL | e3s-conferences.org |

| Trolox (Standard) | DPPH | 3.77 µg/mL | researchgate.net |

| Trolox (Standard) | ABTS | 2.93 µg/mL | researchgate.net |

| Gallic Acid Hydrate | ABTS | 1.03 µg/mL | nih.gov |

| Quercetin | ABTS | 1.89 µg/mL | nih.gov |

Other Pharmacological Activities

Beyond the aforementioned effects, the versatile quinoline scaffold has been explored for a range of other therapeutic applications.

Anticonvulsant Activity Numerous quinoline derivatives have been synthesized and evaluated for their potential to manage seizures. These compounds are often tested in standard preclinical models like the maximal electroshock (MES) test, which predicts efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which identifies agents effective against myoclonic seizures. mdpi.commdpi.com For instance, a series of 5-phenyl- nih.govnih.govresearchgate.net-triazolo[4,3-a]quinoline derivatives were synthesized and tested, with compound 3f (5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline) showing a potent anticonvulsant effect with a median effective dose (ED50) of 27.4 mg/kg in the MES test and 22.0 mg/kg in the scPTZ test. nih.gov Another study on 7-alkoxyl-4,5-dihydro- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinolines identified a derivative with ED50 values of 11.8 mg/kg (MES) and 6.7 mg/kg (scPTZ). researchgate.net

Anthelmintic Activity Helminth infections remain a significant global health issue, and quinoline derivatives have been investigated as a potential source of new anthelmintic drugs. Synthetic strategies have led to the creation of various quinoline-based compounds that were subsequently screened for activity against parasitic worms. For example, a series of 2-arylimidazo[4,5-f]quinolin-9-ols demonstrated a significant degree of anthelmintic activity against the mouse tapeworm Hymenolepis nana. nih.govacs.org Other research has focused on synthesizing 2,3-disubstituted quinolines and quinoline hydrochlorides, some of which have shown interesting results in anthelmintic screening. nih.gov

Antidiabetic Activity The potential of quinoline derivatives in managing diabetes mellitus is an emerging area of research. A primary target for these compounds is the inhibition of carbohydrate-digesting enzymes like α-glucosidase and α-amylase, which can help control postprandial hyperglycemia. mdpi.com A series of thiomethylacetamide-quinoline derivatives linked to diphenyl-imidazole were synthesized and screened as α-glucosidase inhibitors, showing IC50 values ranging from 0.18 to 2.10 µM. nih.gov Compound 10c from this series was the most potent, with an IC50 of 0.180 µM. nih.gov Other studies have identified quinoline derivatives as inhibitors of protein glycation, a process involved in diabetic complications, with one compound showing an IC50 of 282.98 µM, comparable to the standard inhibitor rutin. nih.gov

| Activity | Compound/Derivative | Test/Target | Result | Reference |

|---|---|---|---|---|

| Anticonvulsant | 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (3f) | MES Test | ED50: 27.4 mg/kg | nih.gov |

| Anticonvulsant | 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (3f) | scPTZ Test | ED50: 22.0 mg/kg | nih.gov |

| Anticonvulsant | 7-(4-fluorobenzyloxy)-4,5-dihydro- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoline | MES Test | ED50: 11.8 mg/kg | researchgate.net |

| Anticonvulsant | 7-(4-fluorobenzyloxy)-4,5-dihydro- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoline | scPTZ Test | ED50: 6.7 mg/kg | researchgate.net |

| Anthelmintic | 2-arylimidazo[4,5-f]quinolin-9-ols | Hymenolepis nana | Significant activity | nih.govacs.org |

| Antidiabetic | Compound 10c (thiomethylacetamide-quinoline derivative) | α-glucosidase inhibition | IC50: 0.180 µM | nih.gov |

| Antidiabetic | Quinoline derivative (Compound 14) | Protein Glycation Inhibition | IC50: 282.98 µM | nih.gov |

Mechanistic Elucidation of Biological Actions

Molecular Target Identification and Validation

The biological effects of 2-phenylquinoline (B181262) derivatives are often initiated by their direct interaction with specific molecular targets. Research has identified several key proteins and cellular components whose functions are modulated by these compounds.

Derivatives of the 2-phenylquinoline scaffold have been identified as inhibitors of the SARS-CoV-2 helicase, nsp13. This enzyme is essential for viral replication, making it a prime target for antiviral drug development. In a notable study, a series of 2-phenylquinoline analogues were evaluated for their ability to inhibit the unwinding activity of nsp13. While the broader class of compounds showed varying degrees of inhibition, specific derivatives demonstrated significant potency. For instance, a compound featuring a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position of the 2-phenylquinoline core was found to be a potent inhibitor of SARS-CoV-2 helicase.

| Compound Derivative | Target Enzyme | Activity |

| 2-Phenylquinoline analogue with 6,7-dimethoxytetrahydroisoquinoline at C-4 | SARS-CoV-2 helicase (nsp13) | Potent inhibition of unwinding activity |

| Other 2-phenylquinoline analogues | SARS-CoV-2 helicase (nsp13) | Moderate inhibition |

This table summarizes the inhibitory activity of 2-phenylquinoline derivatives against the SARS-CoV-2 helicase nsp13, as reported in scientific literature.

Certain 2-phenylquinoline derivatives have been shown to act as inhibitors of bacterial efflux pumps, such as NorA in Staphylococcus aureus. Efflux pumps are a significant mechanism of antibiotic resistance, as they actively transport antimicrobial agents out of the bacterial cell. By inhibiting these pumps, 2-phenylquinoline compounds can restore the efficacy of antibiotics. The introduction of methoxy (B1213986) groups to the 2-phenylquinoline scaffold has been explored as a strategy to enhance this inhibitory activity. Several synthesized derivatives exhibited potent NorA inhibition, effectively reversing ciprofloxacin (B1669076) resistance in S. aureus strains at non-toxic concentrations.

| Compound Class | Target | Effect |

| Methoxy-2-phenylquinoline derivatives | Staphylococcus aureus NorA efflux pump | Potent inhibition, restoration of ciprofloxacin susceptibility |

This interactive table highlights the role of 2-phenylquinoline derivatives in modulating the activity of the NorA bacterial efflux pump.

The disruption of microtubule dynamics is a well-established anticancer strategy. A novel series of 2-phenylquinoline-4-carboxamide (B4668241) derivatives has been synthesized and identified as inhibitors of tubulin polymerization. These compounds were found to interact with the colchicine (B1669291) binding site on tubulin, leading to a disruption of the mitotic spindle assembly and causing cell cycle arrest in the G2/M phase. This mechanism of action correlates with their observed antiproliferative activity against various cancer cell lines. One particular derivative demonstrated potent cytotoxic activity against ovarian (SK-OV-3) and colon (HCT116) cancer cell lines, with IC50 values in the sub-micromolar range.

| Compound Class | Molecular Target | Cellular Effect |

| 2-Phenylquinoline-4-carboxamide derivatives | Tubulin (colchicine binding site) | Inhibition of polymerization, G2/M cell cycle arrest |

This data table outlines the interaction of specific 2-phenylquinoline derivatives with tubulin and the resulting cellular consequences.

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a protein kinase implicated in various cellular processes, and its dysregulation is associated with several diseases. While extensive research has been conducted to identify inhibitors of DYRK1A, a review of the scientific literature did not yield specific studies demonstrating the inhibition of DYRK1A by 2-Phenylquinolin-5-ol or its closely related derivatives. The identified inhibitors of DYRK1A belong to other chemical classes. Therefore, the interaction of 2-phenylquinoline compounds with DYRK1A remains an area for future investigation.

Cellular Pathway Interrogation

Beyond direct molecular targeting, 2-phenylquinoline derivatives can influence broader cellular pathways, leading to complex biological outcomes.

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. Some viruses are known to manipulate this pathway to facilitate their replication. In the context of their antiviral activity, 2-phenylquinoline derivatives were investigated for their impact on autophagy. However, studies have shown that these compounds are generally weak inhibitors of the autophagy pathway. This suggests that the primary antiviral mechanism of action for this class of compounds is likely independent of autophagy modulation and more directly related to the inhibition of viral enzymes such as the nsp13 helicase.

| Compound Class | Cellular Pathway | Observed Effect |

| 2-Phenylquinolines | Autophagy | Weak inhibition |

This table summarizes the observed impact of 2-phenylquinoline compounds on the autophagy pathway.

Mechanisms of Apoptosis Induction

Following cell cycle arrest, many cytotoxic agents, including quinoline (B57606) derivatives, can trigger programmed cell death, or apoptosis. This process is executed through a cascade of molecular events involving specific signaling pathways. The induction of apoptosis by quinoline compounds can be caspase-dependent. mdpi.comnih.gov

Research has shown that treatment with certain quinoline derivatives leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and the executioner caspase-3. mdpi.comnih.gov Caspase-9 activation is a hallmark of the intrinsic (mitochondrial) pathway of apoptosis. mdpi.comnih.gov This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to an increased Bax/Bcl-2 ratio. mdpi.commdpi.com This shift disrupts the integrity of the mitochondrial membrane, causing the release of cytochrome c into the cytosol, which in turn activates caspase-9. mdpi.com

The activation of caspase-3 leads to the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. mdpi.commdpi.com The cleavage of PARP is a well-established indicator of apoptosis. The entire process culminates in the characteristic morphological changes of apoptosis and the orderly dismantling of the cell. mdpi.com

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. nbinno.comnih.gov For 2-phenylquinoline derivatives, SAR studies have been instrumental in identifying the structural features that enhance their therapeutic potential.

Influence of Substituent Position and Nature on the Quinoline and Phenyl Moieties

The biological potency of 2-phenylquinoline derivatives can be finely tuned by altering the position and chemical nature of substituents on both the quinoline nucleus and the C-2 phenyl ring.

Substitution on the Quinoline Nucleus: The position of substituents on the quinoline core is critical. For instance, studies on 2-arylquinolines have shown that C-6 substituted derivatives exhibit significant cytotoxic activity against various cancer cell lines. rsc.org In a series of 2,4-bis-phenyl quinolines, the derivative with a phenyl group at the C-6 position was found to be more active than isomers with the substituent at other positions. nih.gov The presence of methoxy groups on the quinoline ring can also influence activity, often by altering the electronic properties and lipophilicity of the molecule. researchgate.net

Substitution on the C-2 Phenyl Moiety: Modifications to the phenyl ring at the C-2 position have a profound impact on activity. For the related 2-arylquinazolin-4-ones, introducing a hydrophobic or electron-withdrawing group at the 4'-position (para-position) of the phenyl ring provides the most potent and selective compounds. nih.gov This suggests that electronic effects and interactions within the target's binding site are key determinants of potency. The introduction of a p-propoxyphenyl group at C-2 would similarly be expected to influence activity through its steric and electronic profile.

Substitution at Other Positions: The introduction of an O-alkyl basic side chain, for example at the C-4 position, can also modulate the compound's properties. Such chains can affect solubility, cell permeability, and the ability to form ionic interactions with biological targets.

| Scaffold | Substituent Position | Observation | Reference |

|---|---|---|---|

| 2-Phenylquinoline | C-6 | Substitution at this position is associated with significant cytotoxic activity. | rsc.org |

| 2,4-bis-Phenylquinoline | C-6 | A phenyl group at C-6 resulted in higher activity compared to other isomers. | nih.gov |

| 2-Arylquinazolin-4-one | 4'-position of C-2 Aryl | Hydrophobic or electron-withdrawing groups enhance potency and selectivity. | nih.gov |

Effects of Bulky Aryl Groups at C-2 and C-4 Positions on Activity

The size and steric profile of substituents, particularly bulky aryl groups, at the C-2 and C-4 positions play a significant role in determining the biological activity of quinoline derivatives. The primary influence of these bulky groups is often related to steric hindrance, which can either enhance or diminish activity depending on the biological target and mechanism of action.

For compounds that act as DNA intercalators, steric bulk can be detrimental. As noted previously, a bulky substituent on the 2'-position of the C-2 phenyl ring can disrupt the coplanarity between the phenyl and quinoline rings, which is essential for intercalation. nih.gov This loss of planarity prevents the molecule from effectively inserting into the DNA helix, leading to a loss of activity. nih.gov

Conversely, in other contexts, bulky groups can be advantageous. They can be used to achieve selective interactions with a target receptor by occupying specific hydrophobic pockets. In synthetic strategies, sterically hindered groups can be employed to direct reactions, for example, favoring mono-arylation over bis-arylation, which highlights their powerful influence on molecular interactions. nih.gov Therefore, the effect of a bulky aryl group at the C-2 or C-4 position is highly context-dependent, influencing properties from target binding to molecular conformation.

Specific Role of the Hydroxyl Group at the C-5 Position of this compound

The hydroxyl (-OH) group is a critical functional group in many biologically active molecules, and its position significantly influences a compound's properties. mdpi.com For this compound, the hydroxyl group at the C-5 position is expected to play several important roles.

One key function is its ability to act as both a hydrogen bond donor and acceptor. This allows it to form specific interactions with biological targets like enzymes or receptors, anchoring the molecule in the binding site and contributing to its potency.

Analysis of Drug Resistance Mechanisms and Strategies for Overcoming Them

The emergence of drug resistance is a significant challenge in the therapeutic application of antimicrobial and anticancer agents, including compounds from the quinoline family. Although specific resistance mechanisms to this compound are not extensively documented in dedicated public literature, the structural similarity of this compound to other quinolones allows for an informed analysis of potential resistance pathways based on established mechanisms for this class of molecules. Resistance to quinoline-based drugs is typically multifaceted, primarily involving alterations in drug targets, decreased intracellular accumulation, or plasmid-mediated protection of cellular targets. oup.comresearchgate.net

The primary mechanisms by which resistance to quinoline compounds arises include modifications of the target enzymes, DNA gyrase and topoisomerase IV, and the active efflux of the drug from the bacterial cell. researchgate.netnih.gov These mechanisms can occur independently or concurrently, often leading to varying levels of resistance.

One of the most well-documented mechanisms of resistance to quinolones involves mutations in the genes that encode their target enzymes. nih.gov In many bacteria, high-level resistance is often associated with mutations in both DNA gyrase and topoisomerase IV. nih.gov Alterations in these enzymes reduce their binding affinity for the quinoline compound, thereby diminishing its inhibitory effect.

Another significant factor in quinoline resistance is the overexpression of efflux pumps, which are membrane proteins that actively transport a wide range of substrates, including antimicrobial agents, out of the cell. nih.govnih.gov This reduces the intracellular concentration of the drug, preventing it from reaching its target at an effective concentration. Several families of efflux pumps have been implicated in quinoline resistance, with some pumps having a broad substrate specificity that can confer resistance to multiple classes of drugs. nih.gov

Strategies to combat this resistance often focus on the development of adjunctive therapies, such as efflux pump inhibitors (EPIs). nih.govbiorxiv.org These molecules can restore the efficacy of the primary drug by preventing its extrusion from the cell. Interestingly, some 2-phenylquinoline derivatives have themselves shown potent activity as EPIs, suggesting a potential dual-action mechanism or a basis for developing synergistic drug combinations. nih.gov

Below is a detailed analysis of these resistance mechanisms and the strategies being explored to overcome them.

Analysis of Drug Resistance Mechanisms

Resistance to quinoline compounds can be broadly categorized into two main chromosomally mediated mechanisms: alterations in the drug's molecular targets and reduced intracellular drug accumulation. oup.com A third mechanism, involving plasmid-mediated resistance, has also been identified and is of growing concern due to its potential for horizontal gene transfer among bacteria. oup.comnih.gov

Target Site Modification

The primary targets for quinoline antibacterial agents are the bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication, repair, and recombination. Resistance can emerge through point mutations in the genes encoding the subunits of these enzymes, specifically the gyrA and gyrB genes for DNA gyrase and the parC and parE genes for topoisomerase IV. nih.gov These mutations typically occur in a specific region of the genes known as the quinolone resistance-determining region (QRDR).

| Target Enzyme | Gene | Function of Gene Product | Common Resistance Mechanism |

| DNA Gyrase | gyrA | Subunit A, responsible for DNA breakage and reunion | Point mutations in the QRDR |

| gyrB | Subunit B, involved in ATP hydrolysis | Less frequent mutations compared to gyrA | |

| Topoisomerase IV | parC | Subunit homologous to GyrA | Point mutations in the QRDR |

| parE | Subunit homologous to GyrB | Less frequent mutations compared to parC |

This table summarizes the primary target enzymes of quinoline compounds and the genetic basis for target-mediated resistance.

Reduced Intracellular Accumulation via Efflux Pumps

A prevalent mechanism of resistance is the decreased accumulation of the drug inside the bacterial cell, often due to the overexpression of multidrug resistance (MDR) efflux pumps. nih.govnih.gov These pumps are transmembrane proteins that actively extrude a wide variety of structurally diverse compounds from the cell, utilizing the proton motive force as an energy source. nih.govnih.gov The overexpression of these pumps means that the drug is removed from the cell before it can reach its intracellular target in sufficient concentrations to be effective. Several superfamilies of efflux pumps are involved in quinoline resistance.

| Efflux Pump Superfamily | Examples of Pumps Involved in Quinolone Resistance | Bacterial Species |

| Major Facilitator Superfamily (MFS) | NorA, MepA | Staphylococcus aureus |

| Resistance-Nodulation-Division (RND) Family | AdeABC, AdeFGH | Acinetobacter baumannii |

| Multidrug and Toxic Compound Extrusion (MATE) | - | Gram-negative bacteria |

This table details the major superfamilies of efflux pumps implicated in quinoline resistance and provides examples of specific pumps and the bacteria in which they are found.

Strategies for Overcoming Drug Resistance

The challenge of drug resistance necessitates the development of innovative strategies to maintain the efficacy of antimicrobial agents. For quinoline-based compounds, a primary strategy involves the co-administration of molecules that can counteract the resistance mechanisms.

Efflux Pump Inhibitors (EPIs)

One of the most promising approaches is the use of efflux pump inhibitors (EPIs). nih.govbiorxiv.org These compounds block the activity of efflux pumps, thereby increasing the intracellular concentration of the antibacterial agent and restoring its activity. nih.gov Research has shown that certain 2-phenylquinoline derivatives are potent inhibitors of the NorA efflux pump in Staphylococcus aureus, a bacterium known for its multidrug resistance. nih.gov This suggests that this compound or its derivatives could potentially be developed as part of a combination therapy, acting as both the antibacterial agent and an EPI, or as a standalone EPI to potentiate other antibiotics.

| Compound Class | Target Efflux Pump | Observed Effect | Reference |

| 2-Phenylquinoline derivatives | NorA, MepA | Potent inhibition of efflux, restoration of antibacterial activity of ciprofloxacin and ethidium (B1194527) bromide | nih.gov |

| C7-substituted Quinolines | AdeG | Enhancement of Hoechst dye accumulation and potentiation of chloramphenicol (B1208) activity | biorxiv.org |

This table provides examples of quinoline-based compounds that have been investigated as efflux pump inhibitors, their target pumps, and the observed effects.

Development of Novel Analogs

Another strategy involves the rational design of new quinoline derivatives that are less susceptible to existing resistance mechanisms. This could involve modifying the chemical structure to prevent recognition and transport by efflux pumps or to enhance binding to mutated target enzymes. By understanding the structure-activity relationships that govern the interaction of these compounds with their targets and with resistance-mediating proteins, it is possible to design novel molecules with improved therapeutic profiles.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR)

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 2-Phenylquinolin-5-ol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the quinoline (B57606) and phenyl rings, as well as a characteristic signal for the hydroxyl proton. The chemical shifts (δ) are influenced by the electron density around the protons, with aromatic protons typically appearing in the downfield region (δ 7.0-9.0 ppm). Spin-spin coupling between adjacent protons would result in complex splitting patterns, which can be used to deduce the substitution pattern of the rings.

Aromatic Protons: The protons on the quinoline and phenyl rings will exhibit complex multiplets due to spin-spin coupling. The exact chemical shifts depend on their position relative to the nitrogen atom, the hydroxyl group, and the phenyl substituent.

Hydroxyl Proton: The phenolic -OH proton is expected to appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

Aromatic Carbons: The carbons of the phenyl and quinoline rings are expected to resonate in the typical aromatic region (δ 110-160 ppm).

C-O Carbon: The carbon atom directly attached to the hydroxyl group (C5) would be deshielded and appear at a lower field compared to other aromatic carbons.

Quaternary Carbons: The carbon atoms at the ring junctions and the point of attachment of the phenyl group would appear as signals with lower intensity.

Advanced NMR Techniques (e.g., ¹¹B, ¹⁹F NMR for derivatives)

Advanced NMR techniques can be employed to study derivatives of this compound.

¹⁹F NMR: For derivatives where a fluorine atom is incorporated, ¹⁹F NMR spectroscopy offers a powerful tool for analysis. The ¹⁹F nucleus is highly sensitive, and its chemical shifts span a very wide range, making it an excellent probe for detecting subtle changes in the molecular environment. This technique is particularly useful in pharmaceutical and agrochemical research where fluorinated compounds are common. The large chemical shift dispersion and high sensitivity of ¹⁹F NMR make it an ideal method for identifying and quantifying fluorinated molecules, even in complex mixtures. magritek.comnih.govhuji.ac.il

¹¹B NMR: If this compound is used as a ligand to form a complex with a boron-containing compound, ¹¹B NMR spectroscopy would be essential for characterization. The chemical shift in ¹¹B NMR is highly dependent on the coordination number and the geometry of the boron center. sdsu.edu For instance, a change from a trigonal planar (tricoordinate) to a tetrahedral (tetracoordinate) boron center upon complexation results in a significant upfield shift in the ¹¹B NMR spectrum. sdsu.edursc.org This technique provides direct evidence of the formation of a boron complex and offers insights into the electronic structure around the boron atom. sdsu.edunih.govnih.govhuji.ac.il

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a powerful technique for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its specific functional groups.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding.

C-H Aromatic Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic rings.

C=C and C=N Aromatic Ring Stretches: A series of sharp to medium intensity bands in the 1400-1650 cm⁻¹ region would correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic quinoline and phenyl rings.

C-O Stretch: A strong band in the region of 1200-1300 cm⁻¹ would be indicative of the C-O stretching vibration of the phenol group.

This combination of absorption bands provides a unique "fingerprint" for the molecule, confirming the presence of the key hydroxyl and aromatic functional groups.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3200-3600 | Strong, Broad |

| C-H Stretch (Aromatic) | > 3000 | Medium |

| C=C/C=N Stretches (Aromatic) | 1400-1650 | Medium to Sharp |

| C-O Stretch (Phenolic) | 1200-1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₁₅H₁₁NO), the expected exact mass is approximately 221.08 g/mol .

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent peak corresponding to the intact molecular ion would be expected at an m/z value of approximately 221.

Fragmentation Pattern: The molecular ion can undergo fragmentation, leading to the formation of smaller, stable ions. The fragmentation pattern provides valuable clues about the molecule's structure. Common fragmentation pathways for quinoline derivatives may involve the loss of small neutral molecules like HCN or CO, and cleavage of the phenyl substituent. The resulting fragment ions would appear as additional peaks in the mass spectrum, and their analysis helps to confirm the connectivity of the molecular structure.

Electronic Absorption and Emission Spectroscopy

These spectroscopic techniques provide insights into the electronic structure and photophysical properties of a molecule by examining how it interacts with light.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum is a plot of absorbance versus wavelength. The extended π-conjugated system of the 2-phenylquinoline (B181262) core is expected to result in strong absorption bands.

Analysis of structurally similar compounds, such as 5,7-diphenylquinoline, shows characteristic absorption bands in the UV region. mdpi.com For this compound, one would expect to observe intense π-π* transitions characteristic of the aromatic system. The presence of the hydroxyl group (-OH) at the 5-position, acting as an auxochrome, would likely cause a bathochromic (red) shift in the absorption maxima compared to the parent 2-phenylquinoline. The specific absorption maxima (λ_max) and molar absorptivity coefficients (ε) would be determined by dissolving the compound in a suitable solvent, like ethanol (B145695) or acetonitrile.

Table 2: Expected UV-Vis Absorption Data for this compound in Solution

| Solvent | Expected λ_max (nm) | Transition Type |

|---|---|---|

| Ethanol | ~250-280 | π-π* |

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Many quinoline derivatives are known to be fluorescent. mdpi.com To characterize this compound, an emission spectrum would be recorded by exciting the sample at a wavelength corresponding to one of its absorption maxima.

The resulting spectrum would reveal the maximum emission wavelength (λ_em) and the fluorescence quantum yield (Φ_F), which is a measure of the efficiency of the fluorescence process. The difference between the absorption and emission maxima is known as the Stokes shift. These photophysical parameters are highly sensitive to the molecular structure and the solvent environment. The phenylquinoline scaffold suggests that the compound is likely to be fluorescent, with properties that could be modulated by the position of the hydroxyl group. mdpi.com

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. mdpi.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state.

To perform this analysis, a high-quality single crystal of this compound would be required. While crystal structures for the parent compound, 2-phenylquinoline, have been deposited in the Crystallography Open Database (COD), a structure for the 5-hydroxy derivative is not publicly available. nih.gov If a crystal structure were determined, it would reveal the precise geometry of the molecule, including the planarity of the quinoline ring system and the torsion angle of the phenyl group relative to the quinoline core. Furthermore, it would elucidate the role of the hydroxyl group in the crystal packing, likely showing its participation in hydrogen bonding networks, which significantly influences the material's bulk properties.

Table 3: Information Obtainable from Hypothetical X-ray Crystallography of this compound

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements of the crystal lattice. |

| Bond Lengths & Angles | Precise intramolecular distances and angles (e.g., C-C, C-N, C-O bonds). |

| Torsion Angles | The dihedral angle between the phenyl and quinoline rings. |

Electrochemical Characterization for Redox Properties

Electrochemical techniques are pivotal in understanding the redox behavior of this compound, providing insights into its electron transfer capabilities and its potential applications in fields such as corrosion inhibition and sensor technology.

Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of a compound. For this compound, CV can reveal information about its oxidation and reduction potentials, the stability of the resulting radical ions, and the kinetics of the electron transfer processes.

Detailed Research Findings: The electrochemical behavior of quinoline derivatives, particularly those with hydroxyl substitutions, has been a subject of interest. Studies on analogous compounds, such as 8-hydroxyquinoline and its derivatives, have shown that the hydroxyl group significantly influences the redox properties. The oxidation of the hydroxyl group is a key electrochemical process observed in these molecules electrochemsci.orgbilkent.edu.trresearchgate.net.

In a typical CV experiment for this compound, a glassy carbon electrode would be used as the working electrode, with a platinum wire as the counter electrode and a saturated calomel electrode (SCE) as the reference electrode. The experiment would be conducted in a suitable organic solvent, such as acetonitrile or dimethylformamide, containing a supporting electrolyte like tetrabutylammonium perchlorate (TBAP).

The cyclic voltammogram of this compound is expected to exhibit an anodic peak corresponding to the oxidation of the hydroxyl group on the quinoline ring. The position of this peak provides the oxidation potential of the compound. The presence of the electron-donating hydroxyl group and the phenyl substituent at the 2-position would likely influence this potential. The reversibility of this oxidation can be assessed by the presence and characteristics of a corresponding cathodic peak on the reverse scan. Studies on similar phenolic compounds suggest that the oxidation can be irreversible or quasi-reversible depending on the experimental conditions and the stability of the resulting phenoxy radical osti.govresearchgate.netrsc.org.

Interactive Data Table: Expected Cyclic Voltammetry Data for this compound

| Parameter | Expected Value | Conditions |

| Oxidation Potential (Epa) | +0.8 to +1.2 V vs SCE | Glassy Carbon Electrode, 0.1 M TBAP in Acetonitrile, Scan Rate: 100 mV/s |

| Reduction Potential (Epc) | Not always observed | Dependent on the stability of the oxidized species |

| Peak Separation (ΔEp) | > 59 mV | Indicative of a quasi-reversible or irreversible process |

Potentiodynamic polarization studies are crucial for evaluating the corrosion inhibition properties of organic compounds. For this compound, these studies can determine its effectiveness in protecting metallic surfaces, such as mild steel, from corrosion in aggressive acidic environments.

Detailed Research Findings: Research on various hydroxyquinoline derivatives has consistently demonstrated their efficacy as corrosion inhibitors for metals like mild steel in acidic media najah.edumdpi.comacs.orgnih.govjmaterenvironsci.com. The inhibition mechanism typically involves the adsorption of the organic molecules onto the metal surface, forming a protective layer that impedes both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

In a potentiodynamic polarization experiment, a metal electrode (e.g., mild steel) is immersed in a corrosive solution (e.g., 1 M HCl) with and without the presence of this compound at various concentrations. The potential of the working electrode is scanned, and the resulting current is measured. The data is presented as a Tafel plot (log of current density vs. potential).

From the Tafel plots, key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic (βa) and cathodic (βc) Tafel slopes are determined. The inhibition efficiency (%IE) is then calculated using the following formula:

%IE = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100

Based on studies of similar hydroxyquinoline derivatives, this compound is expected to act as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions mdpi.comacs.orgnih.gov. The presence of the nitrogen and oxygen heteroatoms, along with the π-electrons of the quinoline and phenyl rings, facilitates strong adsorption onto the metal surface. The inhibition efficiency is anticipated to increase with the concentration of the inhibitor.

Interactive Data Table: Expected Potentiodynamic Polarization Data for this compound on Mild Steel in 1 M HCl

| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | icorr (μA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%IE) |

| 0 (Blank) | -480 | 1000 | 90 | -120 | - |

| 1 x 10⁻⁵ | -470 | 250 | 85 | -115 | 75.0 |

| 1 x 10⁻⁴ | -465 | 120 | 82 | -110 | 88.0 |

| 1 x 10⁻³ | -460 | 50 | 80 | -105 | 95.0 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the purification of this compound and for the assessment of its purity. Techniques such as Thin Layer Chromatography (TLC), column chromatography, and High-Performance Liquid Chromatography (HPLC) are routinely employed.

TLC is a simple, rapid, and sensitive technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance.

Detailed Research Findings: For aromatic and heterocyclic compounds like this compound, silica gel is a commonly used stationary phase for TLC analysis wisc.edu. The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is often effective wvu.eduquizlet.com. The polarity of the mobile phase can be adjusted to control the retention factor (Rf) of the compound. A well-chosen solvent system will result in a clear, well-defined spot with an Rf value typically between 0.3 and 0.7 nih.gov. Visualization of the spots can be achieved under UV light, as the conjugated aromatic system of this compound is expected to be UV-active.

Interactive Data Table: Expected TLC Data for this compound

| Stationary Phase | Mobile Phase (v/v) | Expected Rf Value | Visualization Method |

| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (7:3) | ~0.4 - 0.5 | UV Light (254 nm) |

| Silica Gel 60 F₂₅₄ | Dichloromethane:Methanol (9.5:0.5) | ~0.6 - 0.7 | UV Light (254 nm) |

| Alumina | Toluene:Acetone (9:1) | ~0.5 - 0.6 | UV Light (254 nm) |

Column chromatography is a preparative technique used to separate and purify larger quantities of a compound from a mixture.

Detailed Research Findings: The principles of separation in column chromatography are similar to those in TLC. For the purification of this compound, silica gel is a suitable stationary phase magritek.com. The selection of the eluent system is often guided by preliminary TLC analysis. A solvent system that provides a good Rf value in TLC is typically a good starting point for column chromatography. Gradient elution, where the polarity of the mobile phase is gradually increased, can be employed to effectively separate the desired compound from impurities with different polarities. For instance, starting with a less polar solvent mixture (e.g., hexane/ethyl acetate 9:1) and gradually increasing the proportion of the more polar solvent (e.g., to hexane/ethyl acetate 7:3) can provide efficient separation. The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product.

Interactive Data Table: Proposed Column Chromatography Parameters for Purification of this compound

| Parameter | Details |

| Stationary Phase | Silica Gel (70-230 mesh) |

| Mobile Phase | Gradient of Hexane and Ethyl Acetate |

| Elution Gradient | Start with 5% Ethyl Acetate in Hexane, gradually increase to 30% |

| Fraction Analysis | TLC with UV detection |

HPLC is a highly efficient analytical technique used for the separation, identification, and quantification of components in a mixture. It is particularly useful for assessing the final purity of a synthesized compound.

Detailed Research Findings: Reversed-phase HPLC is the most common mode used for the analysis of aromatic compounds like this compound. In this technique, a non-polar stationary phase, such as a C18 (octadecylsilane) bonded silica column, is used with a polar mobile phase nacalai.com. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile or methanol phenomenex.comlcms.cz. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For this compound, a C18 column would be appropriate. A gradient elution method, starting with a higher proportion of water and gradually increasing the organic modifier, would likely provide good resolution and peak shape. Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance, which for a quinoline derivative would be in the UV region (e.g., 254 nm or 320 nm). The purity of the sample is determined by the percentage of the total peak area that corresponds to the main component.

Interactive Data Table: Proposed HPLC Method for Purity Assessment of this compound

| Parameter | Details |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water (with 0.1% Trifluoroacetic Acid) |

| Mobile Phase B | Acetonitrile (with 0.1% Trifluoroacetic Acid) |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | 10 - 15 minutes |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This process is crucial for verifying the empirical and molecular formula of a newly synthesized substance like this compound. The technique provides the percentage composition of elements such as carbon (C), hydrogen (H), and nitrogen (N), which can then be compared against the theoretical values calculated from the compound's proposed chemical formula.

For this compound, with the chemical formula C₁₅H₁₁NO, the theoretical elemental composition has been calculated to serve as a benchmark for experimental verification. This theoretical data is instrumental in confirming the purity and identity of the compound after synthesis. The comparison between experimental and theoretical values helps to ascertain whether the correct product has been obtained and is free from significant impurities.

The following table outlines the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage Composition (%) |

| Carbon | C | 12.01 | 15 | 180.15 | 81.43% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.01% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.33% |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.23% |

| Total | 221.25 | 100.00% |

Note: The data presented in this table is the theoretical calculation based on the molecular formula of this compound. These values are the standard against which experimentally obtained elemental analysis data would be compared for compositional verification.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. For 2-Phenylquinolin-5-ol, DFT calculations would provide fundamental insights into its behavior at a quantum-mechanical level.

Prediction of Electronic Structure and Quantum Chemical Descriptors

DFT is widely used to predict the electronic properties of organic molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical descriptor for determining chemical reactivity and kinetic stability.

From EHOMO and ELUMO, several quantum chemical descriptors can be calculated to predict the molecule's behavior:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ)

Although specific calculated values for this compound are not available in the reviewed literature, studies on similar quinoline (B57606) derivatives demonstrate the utility of these parameters in understanding their reactivity. For instance, DFT studies on the basic quinoline structure have calculated HOMO-LUMO energy gaps to understand the charge transfer interactions within the molecule scirp.org.

Interactive Table: Representative Quantum Chemical Descriptors for Quinoline Derivatives (Illustrative)

Below is a hypothetical data table illustrating the kind of information DFT calculations would provide for this compound, based on general findings for related compounds.

| Descriptor | Symbol | Typical Value Range (eV) | Predicted Property |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.0 to -7.0 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 3.0 to 5.0 | Chemical reactivity, stability |

| Chemical Hardness | η | 1.5 to 2.5 | Resistance to change in electron distribution |

| Electronegativity | χ | 3.0 to 4.5 | Ability to attract electrons |

| Electrophilicity Index | ω | 1.5 to 3.0 | Propensity to act as an electrophile |

Note: The values in this table are illustrative and not based on actual published data for this compound.

Elucidation of Reaction Mechanisms and Transition State Analysis

DFT calculations are instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed reaction energy profile. This allows for the determination of activation energies, which are crucial for understanding reaction rates and feasibility.

For a molecule like this compound, DFT could be used to investigate various reactions, such as electrophilic or nucleophilic substitutions on the quinoline or phenyl rings. The calculations would identify the most likely sites of attack and elucidate the stepwise or concerted nature of the mechanism. While general reaction mechanisms for quinoxalines and other heterocycles have been studied using DFT nih.govresearchgate.net, specific transition state analyses for reactions involving this compound are not documented in the available search results.

Simulation and Comparison of Spectroscopic Data (NMR, IR) with Experimental Results

Theoretical calculations using DFT can accurately predict spectroscopic properties, which serves as a valuable tool for structural confirmation.

NMR Spectroscopy: DFT can calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). Comparing the computed ¹H and ¹³C NMR spectra with experimental data helps in the precise assignment of signals to specific atoms within the this compound structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. The resulting theoretical infrared (IR) spectrum can be compared with the experimental spectrum to assign vibrational modes to specific functional groups and bonds (e.g., O-H stretch, C=N stretch, aromatic C-H bends). Often, calculated frequencies are scaled by a factor to better match experimental values.

Studies on related compounds like isoquinoline and 8-hydroxyquinoline have shown good agreement between DFT-calculated vibrational spectra and experimental FT-IR and FT-Raman data researchgate.net. Similar studies on other complex pyridine (B92270) and quinoline derivatives also rely on DFT for spectral assignments nih.govajchem-a.com.

Investigation of Adsorption Mechanisms (e.g., for corrosion inhibition)

Quinoline derivatives are widely investigated as corrosion inhibitors for various metals. DFT is a key tool for understanding the mechanism of inhibition at the molecular level. These studies typically involve modeling the adsorption of the inhibitor molecule onto a metal surface (e.g., iron or aluminum).